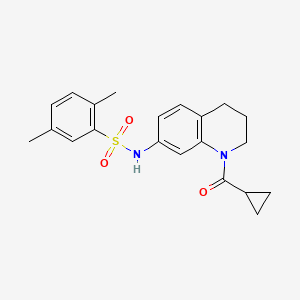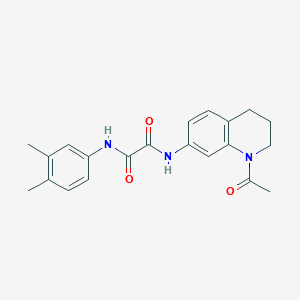
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as N-MEOA or MEOA, is a synthetic compound used in scientific research. It is a derivative of the amino acid L-tryptophan and is used in various experiments to study the effects of compounds on biochemical and physiological processes. MEOA has been found to be useful in a variety of applications, including as a potential therapeutic agent for neurological disorders, as a substrate for enzymatic reactions, and as a tool for studying protein-protein interactions.
作用机制
MEOA acts as an inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the production of serotonin. When MEOA binds to the active site of the enzyme, it prevents the enzyme from converting tryptophan into serotonin. This inhibition of serotonin production leads to a decrease in the levels of serotonin in the brain, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
MEOA has been found to have a variety of biochemical and physiological effects. In animal studies, MEOA has been found to modulate the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have effects on the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and other physiological processes. In addition, MEOA has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
MEOA is a useful tool for laboratory experiments due to its ability to inhibit the enzyme tryptophan hydroxylase and modulate the levels of various neurotransmitters in the brain. It is also relatively easy to synthesize and is relatively stable in solution. However, MEOA has some limitations for laboratory experiments, such as its short half-life and its potential toxicity at high concentrations.
未来方向
There are a number of potential future directions for research on MEOA. These include further investigations into its potential therapeutic applications, such as its use as a treatment for neurological disorders, as well as its potential use as a tool for studying protein-protein interactions. In addition, further research into the biochemical and physiological effects of MEOA could lead to the development of more effective therapeutic agents. Finally, further research into the synthesis of MEOA could lead to improved methods for synthesizing the compound.
合成方法
MEOA can be synthesized from L-tryptophan using a variety of methods. One of the most common methods is the “Friedel-Crafts” reaction, which involves the reaction of L-tryptophan with benzene and an acid catalyst. This method yields an intermediate product, which is then reacted with ethylene oxide to yield MEOA. Other methods of synthesis include the use of formaldehyde and an aqueous solution of sodium hydroxide.
科学研究应用
MEOA has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for neurological disorders. In addition, MEOA has been used to study the effects of compounds on biochemical and physiological processes.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGGRHZIJIBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6513264.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6513293.png)
![ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6513297.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6513303.png)
![2-[8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B6513311.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6513317.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6513325.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6513330.png)
![methyl 3-[(4-chlorophenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B6513338.png)
![3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6513340.png)